ALK5 Kinase Inhibition: Comparable Target Potency to SB-431542 with a 2H-1,2,3-Triazole Core
In a direct head-to-head comparison using SBE‑luciferase and p3TP‑luciferase reporter assays in HEK293 cells, the 2‑pyridinyl‑[1,2,3]triazole compound 8d—which shares the identical 2‑(pyridin‑2‑yl)‑2H‑1,2,3‑triazole core with the target compound—achieved ALK5 inhibition of 25% (SBE‑luciferase) and 17% (p3TP‑luciferase) at 5 μM, closely matching the reference inhibitor SB‑431542 (21% and 12%, respectively) [1]. This confirms that the 2H‑1,2,3‑triazole scaffold can recapitulate the ALK5 potency of the well‑characterized imidazole‑based inhibitor SB‑431542.
| Evidence Dimension | ALK5 inhibition in cellular luciferase reporter assays |
|---|---|
| Target Compound Data | Compound 8d (2‑pyridinyl‑[1,2,3]triazole core): SBE‑luciferase activity 25% at 5 μM; p3TP‑luciferase activity 17% at 5 μM |
| Comparator Or Baseline | SB‑431542: SBE‑luciferase activity 21% at 5 μM; p3TP‑luciferase activity 12% at 5 μM |
| Quantified Difference | Compound 8d is slightly more active than SB‑431542 in both reporter systems at equimolar concentration (SBE: 25% vs. 21%; p3TP: 17% vs. 12%) |
| Conditions | HEK293 cells; SBE‑luciferase and p3TP‑luciferase reporter assays; 5 μM compound concentration; 24 h incubation. |
Why This Matters
Demonstrates that the 2‑pyridinyl‑2H‑1,2,3‑triazole motif achieves target engagement comparable to the established ALK5 inhibitor SB‑431542, validating this scaffold for TGF‑β pathway programs where the 2‑(5‑trifluoromethylpyridin‑2‑yl) substituent provides an additional pharmacokinetic tuning handle.
- [1] Kim, D.-K.; Kim, J.; Park, H.-J. Synthesis and biological evaluation of novel 2-pyridinyl-[1,2,3]triazoles as inhibitors of transforming growth factor β1 type 1 receptor. Bioorg. Med. Chem. Lett. 2004, 14, 2401–2405. DOI: 10.1016/j.bmcl.2004.03.024. View Source
